molecular formula C10H15N3O3 B1474850 1-(2-(diethylamino)-2-oxoethyl)-1H-imidazole-4-carboxylic acid CAS No. 1702915-89-6

1-(2-(diethylamino)-2-oxoethyl)-1H-imidazole-4-carboxylic acid

Cat. No. B1474850
CAS RN: 1702915-89-6
M. Wt: 225.24 g/mol
InChI Key: SWOSDSKCWRVZIW-UHFFFAOYSA-N
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Description

The compound “1-(2-(diethylamino)-2-oxoethyl)-1H-imidazole-4-carboxylic acid” is a complex organic molecule that contains an imidazole ring and a carboxylic acid group. The presence of the diethylamino group suggests that it might have some basic properties .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography or NMR spectroscopy. These techniques would provide information about the arrangement of atoms in the molecule and the nature of the bonds between them .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the functional groups it contains. For example, the carboxylic acid group could participate in acid-base reactions, and the diethylamino group could act as a base .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would likely be affected by the polar carboxylic acid group and the nonpolar diethylamino group .

Scientific Research Applications

Synthesis and Structural Analysis

Functionalization and Reactivity

Another aspect of scientific interest is the functionalization reactions of imidazole derivatives. Studies on the conversion of imidazole carboxylic acids into their corresponding amides or other functionalized forms reveal the chemical reactivity and potential utility of these compounds in developing new chemical entities. For example, experimental and theoretical studies on the reactions of 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid and Acid Chloride with 2,3-Diaminopyridine provide insights into the functionalization of imidazole compounds, showcasing the versatility of these molecules in organic synthesis and potential pharmaceutical applications (İ. Yıldırım, F. Kandemirli, & E. Demir, 2005).

Biological Activity and Applications

The exploration of biological activities and applications of imidazole derivatives is a significant area of research. For instance, the synthesis and investigation of N-Heterocyclic carbene (NHC) ligand precursors and their metal complexes, including those functionalized with diethylamino and oxoethyl groups similar to the compound of interest, highlight the potential of these structures in medicinal chemistry. Studies demonstrate that such complexes can exhibit cytotoxic properties against human cancer cell lines and may act on specific protein targets, suggesting their utility in drug development and therapeutic interventions (M. Pellei, V. Gandin, M. Marinelli, C. Marzano, M. Yousufuddin, H. V. Rasika Dias, & C. Santini, 2012).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action might involve interaction with a specific biological target .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity and toxicity. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The future research directions involving this compound could include exploring its potential uses in various fields, such as medicine or materials science .

properties

IUPAC Name

1-[2-(diethylamino)-2-oxoethyl]imidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O3/c1-3-13(4-2)9(14)6-12-5-8(10(15)16)11-7-12/h5,7H,3-4,6H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWOSDSKCWRVZIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C=C(N=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(diethylamino)-2-oxoethyl)-1H-imidazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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